c-Fms-IN-6 is classified as a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms. The compound has been studied in various scientific contexts, particularly in immunology and oncology, for its role in modulating macrophage functions and signaling pathways associated with inflammation and tumor progression .
The synthesis of c-Fms-IN-6 involves several chemical reactions that typically include oxidation, reduction, and substitution processes. Although specific synthetic routes are proprietary and not extensively detailed in public literature, it is known that the compound is synthesized using specific reagents and catalysts to achieve high purity and yield. The general synthetic strategy may involve:
The molecular formula of c-Fms-IN-6 is , with a molecular weight of 419.5 g/mol. Its IUPAC name is 5-tert-butyl-2-[5-[2-(1-ethylpyrazol-4-yl)pyridin-4-yl]oxy-6-methylpyridin-2-yl]-4H-1,2,4-triazol-3-one. The structure features multiple functional groups that contribute to its biological activity, particularly its ability to interact with the c-Fms receptor .
c-Fms-IN-6 undergoes several types of chemical reactions:
These reactions can lead to various derivatives of c-Fms-IN-6 depending on the specific conditions and reagents used during synthesis .
c-Fms-IN-6 exerts its pharmacological effects by binding to the c-Fms receptor, inhibiting its activity. The c-Fms receptor plays a crucial role in macrophage biology by mediating signals that promote cell proliferation, survival, and differentiation. By inhibiting this receptor, c-Fms-IN-6 disrupts signaling pathways associated with macrophage activation and function. This mechanism may lead to reduced inflammation and tumor progression in conditions where macrophages are implicated .
c-Fms-IN-6 is a solid at room temperature with a melting point that has yet to be specified in available literature.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile indicates compatibility with various solvents commonly used in biological assays .
c-Fms-IN-6 has several applications in scientific research:
Colony-stimulating factor-1 receptor (CSF-1R), also known as c-FMS, is a type III receptor tyrosine kinase encoded by the Csf1r gene. It is exclusively expressed on myeloid lineage cells, including monocytes, macrophages, microglia, osteoclasts, and Paneth cells [6] [9]. CSF-1R activation initiates downstream signaling cascades (PI3K-AKT, JAK-STAT, MAPK) that regulate survival, proliferation, differentiation, and functional activation of these cells [6] [9]. Genetic studies in op/op mice (lacking functional CSF-1) and CSF-1R-deficient mice demonstrate severe osteopetrosis due to osteoclast deficiency, as well as reduced tissue macrophages and impaired monocyte production, confirming the receptor's non-redundant role in myelopoiesis [9].
During embryonic development, CSF-1R+ yolk sac-derived macrophages contribute to fetal osteoclast populations essential for skeletal ossification. Postnatally, hematopoietic stem cell (HSC)-derived CX3CR1+ precursors migrate to bone, differentiating into osteoclasts under the influence of CSF-1R and RANKL signaling [9]. In adults, CSF-1R remains critical for sustaining tissue-resident macrophage populations. For example, alveolar macrophages in the lung rely on CSF-1 and GM-CSF for local proliferation and survival [3] [8]. Disruption of CSF-1R signaling depletes these populations, compromising innate immune surveillance and tissue homeostasis.
Table 1: Myeloid Cell Types Dependent on CSF-1R Signaling
Cell Type | Developmental Origin | Primary CSF-1R Function | Consequence of CSF-1R Loss |
---|---|---|---|
Osteoclasts | Yolk sac EMPs → HSC-derived | Differentiation, survival, bone resorption | Osteopetrosis, impaired tooth eruption |
Tissue Macrophages | Yolk sac & circulating monocytes | Population maintenance, functional maturation | Reduced numbers (e.g., Kupffer cells, Langerhans cells) |
Blood Monocytes | Bone marrow HSCs | Progenitor differentiation, egress from marrow | Monocytopenia, reduced inflammatory monocytes |
Microglia | Yolk sac | Homeostasis, ramified morphology maintenance | Partial depletion, altered synaptic pruning |
Macrophage polarization—the process by which macrophages adopt distinct functional phenotypes (M1/M2)—is dynamically regulated by CSF-1R signaling. CSF-1 and IL-34 promote "alternative activation" (M2 polarization), characterized by high expression of CD163, arginase-1 (Arg-1), and IL-10, alongside low production of IL-12 and IL-1β [3] [5] [8]. M2 macrophages contribute to immunosuppression, tissue repair, and angiogenesis. In SIV/HIV encephalitis, brain-infiltrating macrophages co-expressing CSF-1R and CD163 (an M2 marker) are primary viral reservoirs, and in vitro studies confirm CSF-1R ligands upregulate CD163 in human monocytes [5]. This suggests CSF-1R-mediated M2 polarization supports chronic infection persistence.
In chronic obstructive pulmonary disease (COPD), prolonged exposure to cigarette smoke or particulate matter (PM) 2.5 polarizes alveolar macrophages toward a pro-inflammatory M1 state (IL-12high, IL-1βhigh, TNF-αhigh). However, CSF-1R+ M2-like macrophages also accumulate in small airways, contributing to fibrosis via TGF-β and matrix metalloproteinase (MMP) secretion, leading to airway obstruction and emphysema [10]. Similarly, in acute respiratory distress syndrome (ARDS), persistent M2 polarization in the fibroproliferative phase drives pathological collagen deposition and pulmonary fibrosis [8].
Table 2: CSF-1R-Driven Macrophage Polarization in Diseases
**Disease Context | Macrophage Subset | CSF-1R Role | Pathogenic Outcome |
---|---|---|---|
SIV/HIV encephalitis | CD163+ M2 | Sustains viral reservoirs in brain macrophages | Chronic neuroinflammation, cognitive decline |
COPD | M2-like (TGF-β+) | Promotes small airway fibrosis | Airflow limitation, emphysema progression |
ARDS (late phase) | Profibrotic M2 | Drives collagen deposition | Pulmonary fibrosis, reduced lung compliance |
Rheumatoid arthritis | Synovial M2 | Enhances osteoclast differentiation | Joint erosion, bone destruction |
CSF-1R is activated by two ligands: Macrophage Colony-Stimulating Factor (CSF-1) and Interleukin-34 (IL-34). Though both ligands bind CSF-1R and activate overlapping signaling pathways, they exhibit distinct expression patterns, binding kinetics, and biological functions.
Table 3: Comparative Dynamics of CSF-1R Ligands
Parameter | CSF-1 | IL-34 |
---|---|---|
Primary expression | Stromal/endothelial/epithelial cells | Neurons, keratinocytes |
Binding affinity (KD) | ~1–10 nM | ~0.1–1 nM (higher affinity) |
Key cellular targets | Osteoclasts, circulating monocytes | Microglia, Langerhans cells |
Signaling kinetics | Transient ERK/MAPK activation | Sustained ERK/MAPK activation |
Disease example | Autocrine loop in AML blasts [4] | Microglial support in neurodegeneration |
The centrality of CSF-1R in myeloid cell regulation and disease pathogenesis underscores its therapeutic relevance. Inhibitors like c-Fms-IN-6—a selective tyrosine kinase inhibitor—target ATP-binding sites in CSF-1R, disrupting downstream signaling. Preclinical studies suggest such inhibitors may:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7